molecular formula C10H13ClFN B2836459 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2094446-26-9

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B2836459
CAS RN: 2094446-26-9
M. Wt: 201.67
InChI Key: LPWCNYUTYVTJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 165.21 . It is a derivative of 1,2,3,4-Tetrahydro-1-naphthylamine, which is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .


Molecular Structure Analysis

The InChI code for 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8 (7)10 (9)12/h1-4,9-10H,5-6,12H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chiral Amine Derivatives in Asymmetric Synthesis

Chiral Ligands for Asymmetric Catalysis

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWCNYUTYVTJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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